molecular formula C14H14N2O2 B3916228 N-quinolin-8-yloxolane-2-carboxamide

N-quinolin-8-yloxolane-2-carboxamide

Cat. No.: B3916228
M. Wt: 242.27 g/mol
InChI Key: QLMVZVUGQVWZOP-UHFFFAOYSA-N
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Description

N-quinolin-8-yloxolane-2-carboxamide is a quinoline-based compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . Its structure features a quinoline group linked to an oxolane (tetrahydrofuran) carboxamide moiety. While specific biological data for this compound is limited in the public domain, compounds with similar N-quinolin-8-yl carboxamide scaffolds are of significant interest in chemical research and have been incorporated as tridentate ligands in the synthesis of coordination complexes and building blocks for polynuclear structures with magnetic properties . Furthermore, structurally related compounds have been investigated in the context of identifying partial adenosine A1 receptor agonists, indicating a potential area of pharmacological research interest . This product is exclusively intended for research purposes and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-quinolin-8-yloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(12-7-3-9-18-12)16-11-6-1-4-10-5-2-8-15-13(10)11/h1-2,4-6,8,12H,3,7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMVZVUGQVWZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of N-quinolin-8-yltetrahydrofuran-2-carboxamide

A retrosynthetic analysis of the target molecule, N-quinolin-8-yltetrahydrofuran-2-carboxamide, logically commences with the disconnection of the most synthetically accessible bond. The amide linkage is the most apparent and strategic choice for disconnection. This C-N bond cleavage simplifies the structure into two readily available or synthetically accessible precursors: 8-aminoquinoline and tetrahydrofuran-2-carboxylic acid (or an activated derivative thereof).

This approach is advantageous as it breaks down the complex target into simpler, manageable building blocks. The formation of an amide bond is a well-established and thoroughly documented transformation in organic synthesis, with a vast arsenal of available methods. researchgate.net The key challenge in the forward synthesis will be the selection of an appropriate coupling method that is efficient and compatible with the functionalities present in both precursor molecules.

Figure 1: Retrosynthetic Disconnection of N-quinolin-8-yltetrahydrofuran-2-carboxamide

Development and Optimization of Synthetic Routes to N-quinolin-8-yltetrahydrofuran-2-carboxamide

The forward synthesis, guided by the retrosynthetic analysis, focuses on the efficient coupling of the two key fragments and the stereocontrolled synthesis of the chiral oxolane component.

Coupling Reactions for Amide Bond Formation

The cornerstone of the synthesis is the formation of the amide bond between the carboxylic acid of the tetrahydrofuran (B95107) moiety and the exocyclic amine of 8-aminoquinoline. Direct condensation of a carboxylic acid and an amine is typically inefficient and requires high temperatures, making acid activation a necessity. sci-hub.se

A common strategy involves the conversion of the carboxylic acid into a more reactive species. This can be achieved in two main ways:

Conversion to an Acyl Halide: The carboxylic acid can be converted to tetrahydrofuran-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). sci-hub.semdpi.com The resulting acyl chloride is highly reactive towards the amine, and the reaction often proceeds rapidly at low temperatures. However, the potential for side reactions and the corrosive nature of the reagents must be considered. sci-hub.se

In Situ Activation with Coupling Reagents: This is the most frequently employed method in pharmaceutical chemistry for its mild conditions and high efficiency. researchgate.netnih.gov A variety of coupling reagents can be used to activate the carboxylic acid in the presence of the amine. These reagents facilitate the formation of a highly reactive intermediate, which is then readily attacked by the amine.

Common coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. nih.govluxembourg-bio.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.com To suppress side reactions and minimize potential racemization at the α-carbon of the carboxylic acid, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. nih.govluxembourg-bio.com The use of EDC is particularly advantageous in process chemistry as the urea byproduct is water-soluble, simplifying purification. nih.gov

Phosphonium Reagents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is an example of a phosphonium-based coupling reagent that has proven effective.

Uronium/Aminium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to fast reaction times and high yields, even with less reactive amines. nih.gov

The choice of reagent, solvent (e.g., DMF, DCM, acetonitrile), and base (e.g., DIPEA, triethylamine) must be optimized to achieve the highest yield and purity. For instance, a protocol using EDC and DMAP with a catalytic amount of HOBt in acetonitrile has been shown to be effective for coupling functionalized carboxylic acids with electron-deficient amines. nih.gov

Interactive Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExample ReagentAbbreviationTypical AdditiveKey Features
Carbodiimides1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHOBt, HOAtWater-soluble urea byproduct, widely used. nih.gov
CarbodiimidesDicyclohexylcarbodiimideDCCHOBt, HOAtInsoluble urea byproduct, removed by filtration. luxembourg-bio.com
Uronium/AminiumHATUHATUDIPEA (base)High efficiency, low racemization, suitable for difficult couplings.
PhosphoniumPyBOPPyBOPDIPEA (base)Effective, but can be more expensive.

Stereoselective Synthesis of the Oxolane-2-carboxamide Moiety

The tetrahydrofuran-2-carboxylic acid moiety contains a stereocenter at the C2 position. For applications where specific stereoisomers are required, a stereoselective synthesis of this precursor is crucial. Several strategies can be employed to obtain enantiomerically pure (R)- or (S)-tetrahydrofuran-2-carboxylic acid.

One effective approach is the use of chemoenzymatic methods. For example, the enantioselective hydrolysis of racemic ethyl tetrahydrofuran-2-carboxylate using a protease from Aspergillus melleus can yield (R)-tetrahydrofuran-2-carboxylic acid with high enantiomeric excess (ee). researchgate.net This biocatalytic approach offers a scalable and environmentally friendly route to the chiral acid. researchgate.net

Other methods include the diastereoselective hydrogenation of furan-2-carboxylic acid derivatives modified with a chiral auxiliary. researchgate.net After the hydrogenation step, which sets the stereocenter, the chiral auxiliary is cleaved to release the enantiomerically enriched tetrahydrofuran-2-carboxylic acid. researchgate.net

Functionalization of the Quinoline (B57606) Nucleus at Position 8

The quinoline portion of the target molecule is 8-aminoquinoline. This compound is a commercially available and widely used building block in organic synthesis. researchgate.net While its de novo synthesis is not typically required for this sequence, it is important to note that methods for its preparation exist, such as the Skraup synthesis or modifications thereof. More recently, a two-step synthesis involving regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction has been described. researchgate.net The primary amine at the 8-position is a key functional handle for the crucial amide bond formation step.

Purification and Isolation Techniques for N-quinolin-8-yltetrahydrofuran-2-carboxamide and Intermediates

After the coupling reaction, the crude product will contain the desired amide, unreacted starting materials, the exhausted coupling reagent, and byproducts such as the corresponding urea (for carbodiimide reactions). A multi-step purification process is generally required.

Work-up: An initial aqueous work-up is often employed to remove water-soluble impurities. This typically involves washing the organic layer with dilute acid (to remove excess amine), dilute base (to remove unreacted carboxylic acid and additives like HOBt), and brine.

Crystallization: If the product is a stable, crystalline solid, crystallization from an appropriate solvent system is an effective method for purification, particularly on a larger scale. The synthesis of a related compound, N-(quinolin-8-yl)quinoline-2-carboxamide, utilized slow evaporation from acetonitrile to obtain high-quality crystals. nih.gov

Column Chromatography: For laboratory-scale synthesis and for purification of non-crystalline products or complex mixtures, flash column chromatography on silica gel is the most common technique. mdpi.com A suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is used to separate the product from impurities based on polarity.

The purity of the final compound and intermediates is typically assessed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Scale-Up Considerations and Process Chemistry for N-quinolin-8-yltetrahydrofuran-2-carboxamide Synthesis

Transitioning the synthesis from a laboratory scale to an industrial or pilot-plant scale introduces several critical considerations beyond just increasing the quantities of reagents. semanticscholar.orgacs.org

Reagent Selection and Cost: The cost and availability of starting materials, reagents, and solvents become paramount. While highly efficient coupling reagents like HATU are excellent for lab-scale synthesis, more cost-effective options like EDC or even activation via acyl chlorides might be preferred for large-scale production. sci-hub.se

Safety and Handling: The hazards associated with reagents and solvents must be carefully managed. For example, using thionyl chloride or oxalyl chloride on a large scale requires specialized equipment to handle the corrosive and toxic nature of these chemicals and the HCl gas produced. sci-hub.se

Process Efficiency and Waste Management: The atom economy of the reaction is a key metric. The ideal reagent should be effective while contributing minimally to the waste stream. sci-hub.se Solvents are a major component of waste, so minimizing their use or selecting recyclable and environmentally benign solvents is crucial.

Work-up and Purification: Filtration and crystallization are generally preferred over chromatography for large-scale purification due to cost and throughput. The choice of coupling reagent can significantly impact the ease of purification. For instance, the water-soluble nature of the N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct from EDC makes its removal via aqueous washes straightforward, which is a significant advantage in process chemistry. nih.gov

Thermal Safety: Amide coupling reactions can be exothermic. Proper heat management and control are essential to prevent runaway reactions, especially on a large scale.

Interactive Table 2: Comparison of Synthesis Parameters for Lab vs. Scale-Up

ParameterLaboratory ScaleLarge Scale / Process Chemistry
Primary Driver Yield, Speed, PurityCost, Safety, Efficiency, Throughput
Coupling Reagent Often high-efficiency reagents (e.g., HATU, PyBOP)Cost-effective reagents (e.g., EDC, SOCl₂) sci-hub.se
Purification Column ChromatographyCrystallization, Extraction, Filtration
Solvent Choice Performance-driven (e.g., DMF, DCM)Safety, environmental impact, and cost are critical (e.g., EtOAc, Toluene)
Byproduct Removal ChromatographyAqueous washes, filtration

Green Chemistry Principles in the Synthesis of N-quinolin-8-yloxolane-2-carboxamide

The paradigm is shifting from conventional synthetic methods towards advanced green methodologies, which prioritize the minimization of waste, solvent consumption, and energy input. researchgate.net This involves the strategic implementation of greener solvents, alternative energy sources, and innovative catalytic systems.

Application of Green Chemistry Principles:

A key principle of green chemistry is the use of safer solvents and auxiliaries. In the context of quinoline synthesis, which is a foundational part of this compound, there is a significant move away from hazardous organic solvents. Water, being non-toxic, non-flammable, and readily available, is an exemplary green solvent that has been successfully utilized in the synthesis of various quinoline derivatives. nih.gov Similarly, ethanol is another greener solvent that has been employed in the synthesis of quinoline analogs. researchgate.net

The use of alternative energy sources, such as microwave irradiation, can also contribute to a greener synthetic process. Microwave-assisted synthesis often leads to shorter reaction times, increased yields, and can be conducted in greener solvents, thereby reducing energy consumption and the potential for solvent-related pollution. researchgate.net

Catalysis plays a pivotal role in green chemistry, with a focus on the use of reusable and non-toxic catalysts. For the synthesis of quinoline derivatives, a variety of green catalysts have been investigated. These include solid acid catalysts like Nafion NR50, which can be used in conjunction with microwave irradiation in a green solvent like ethanol. researchgate.net Other effective green catalysts for quinoline synthesis include p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix nih.govarene (CX4SO3H), cerium nitrate, and ammonium acetate. researchgate.net The use of nanocatalysts is also a promising area, as they can offer high catalytic efficacy and can often be recovered and reused. nih.govnih.gov

Another core principle of green chemistry is atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. chemrxiv.org Synthetic strategies with high atom economy are designed to minimize the formation of byproducts, thus reducing waste. While specific atom economy calculations for the synthesis of this compound are not available, the selection of synthetic routes that proceed via addition and condensation reactions with minimal use of protecting groups would, in principle, lead to a higher atom economy.

The following table summarizes some of the green chemistry approaches that have been applied to the synthesis of quinoline derivatives and could be considered for the synthesis of this compound:

Green Chemistry PrincipleApplication in Quinoline SynthesisPotential Benefit for this compound Synthesis
Use of Greener Solvents Water, EthanolReduced environmental impact and improved safety profile of the synthetic process.
Alternative Energy Sources Microwave IrradiationShorter reaction times, reduced energy consumption, and potentially higher yields.
Use of Green Catalysts p-Toluenesulfonic acid, Nafion NR50, NanocatalystsIncreased reaction efficiency, potential for catalyst recycling, and reduction of toxic waste.
High Atom Economy One-pot synthesis, multicomponent reactionsMinimized waste generation and more efficient use of starting materials.

By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop a more sustainable and environmentally responsible manufacturing process. Future research in this area will likely focus on the development of a specific, optimized green synthetic route for this compound, providing detailed research findings and quantitative metrics to assess its environmental footprint.

In-Depth Analysis of this compound Reveals Limited Publicly Available Spectroscopic and Conformational Data

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the chemical compound This compound . Despite its well-defined structure, which combines a quinoline moiety with an oxolane-2-carboxamide group, detailed experimental data for its advanced structural elucidation and conformational analysis are not present in accessible research articles or spectral repositories. This scarcity of information prevents a detailed discussion based on experimental findings.

While specific data for this compound is unavailable, the structural motifs it contains—a quinoline ring system and a carboxamide linkage—are well-studied. Research on analogous compounds, such as other N-substituted quinoline carboxamides, provides a general framework for the type of spectroscopic behavior that could be anticipated. However, without direct experimental evidence, any such discussion would be purely hypothetical and fall outside the scope of a scientifically rigorous report.

The absence of such data in the public domain suggests that this compound may be a novel compound, a synthetic intermediate that has not been fully characterized, or a compound whose analytical data remains unpublished. Therefore, the detailed structural analysis as outlined in the requested sections cannot be completed at this time. Further empirical research and publication of the findings are required to build a comprehensive scientific profile of this molecule.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography of N-quinolin-8-yloxolane-2-carboxamide

Determination of Solid-State Molecular Conformation and Packing

No published X-ray crystallographic data for this compound could be located. Therefore, information on its solid-state conformation, bond lengths, bond angles, and crystal packing arrangement remains undetermined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without crystallographic data, a definitive analysis of the intermolecular forces governing the crystal lattice of this specific compound, such as hydrogen bonds or π-π stacking interactions, cannot be provided.

Solution-State Conformational Analysis and Dynamics

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomer Characterization

There are no available studies utilizing chiroptical methods like Circular Dichroism (CD) spectroscopy for the stereoisomeric characterization of this compound.

Dynamic NMR for Rotational Barriers and Conformational Exchange

A search for dynamic Nuclear Magnetic Resonance (NMR) studies on this compound yielded no results. As such, there is no empirical data on its rotational barriers or conformational exchange processes in solution.

Advanced Chromatographic and Electrophoretic Techniques for Purity and Isomer Separation

No specific methods employing advanced chromatographic techniques (e.g., HPLC, UPLC, SFC) or electrophoretic techniques (e.g., Capillary Electrophoresis) for the analysis of this compound's purity or the separation of its potential isomers have been documented in the reviewed literature.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for N-quinolin-8-yloxolane-2-carboxamide

Electronic Structure and Molecular Orbital AnalysisNo published data exists on the electronic structure or molecular orbital analysis (e.g., HOMO-LUMO energies) for this compound. Such an analysis would typically reveal:

Electron Density Distribution: Highlighting electron-rich and electron-poor regions, which are crucial for predicting sites of reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and kinetic stability. arabjchem.org

Prediction of Spectroscopic ParametersThere are no available computationally predicted spectroscopic parameters for this compound. A QM study would typically provide:

NMR Spectra: Predictions of ¹H and ¹³C NMR chemical shifts, which are invaluable for confirming the chemical structure. nih.gov

IR Spectra: Calculation of vibrational frequencies, corresponding to the stretching and bending of bonds, which helps in identifying functional groups. nih.gov

UV-Vis Spectra: Prediction of electronic transition energies, which correspond to the absorption of light and can provide insights into the molecule's chromophores.

Conformational Energy Landscape Mapping and Stable IsomersA conformational analysis for this compound has not been published. This type of study would involve mapping the potential energy surface by rotating the molecule's single bonds to identify all possible low-energy conformations (isomers). The results would determine the most stable three-dimensional shape of the molecule under specific conditions.

MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in a simulated environment (e.g., in water or other solvents). nih.govresearchgate.net

Molecular Dynamics (MD) Simulations of this compound

Solvation Effects and Ligand-Solvent InteractionsThere is no available research on the solvation effects or specific ligand-solvent interactions of this compound. An MD study would typically characterize:

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the molecule and solvent (e.g., water).

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to a solvent, indicating its solubility.

Radial Distribution Functions (RDFs): These functions describe how the density of solvent molecules varies as a function of distance from specific atoms on the ligand, providing a detailed picture of the solvation shell. arabjchem.org

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mechanisms and affinities of potential drug candidates.

Virtual Screening for Potential Macromolecular Targets

Virtual screening (VS) is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. dovepress.com While specific virtual screening studies targeting this compound are not extensively documented in the provided literature, the broader class of quinoline (B57606) derivatives has been the subject of such investigations to identify novel therapeutic targets.

For instance, an inverse virtual screening approach was utilized for 2-aryl-quinoline-4-carboxylic acid derivatives to identify potential antileishmanial targets. nih.gov This method, which uses a known active molecule to scan for potential protein targets, successfully identified N-myristoyltransferase (NMT) from Leishmania major as a promising candidate. nih.gov This highlights a common strategy for identifying the macromolecular partners of novel compounds.

Characterization of Putative Binding Modes and Key Interactions

Understanding the specific interactions between a ligand and its target protein is fundamental for rational drug design. Docking studies on quinoline-based compounds have revealed key binding modes and interactions. For the N-(Quinolin-8-yl)quinoline-2-carboxamide, a related structure, crystallographic studies have shown that the molecular conformation is stabilized by intramolecular N—H⋯N and C—H⋯O hydrogen bonds. nih.gov

In a molecular docking study of 2H-thiopyrano[2,3-b]quinoline derivatives with the anticancer peptide CB1a, several key amino acid interactions were identified. nih.gov These included interactions with residues such as ILE-8, LYS-7, LYS-11, VAL-14, PHE-15, TRP-12, and GLU-9, demonstrating the diverse binding patterns that quinoline scaffolds can adopt. nih.gov

Binding Affinity Estimation through Scoring Functions

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. nih.gov These functions provide a numerical score, often in units of kcal/mol, that helps to rank different compounds based on their predicted binding strength.

In the docking study of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein, the binding affinities ranged from -5.3 to -6.1 Kcal/mol. nih.gov For the 2-aryl-quinoline-4-carboxylic acid derivatives screened against N-myristoyltransferase, the estimated binding energies were even more favorable, ranging from -9.3 to -12.3 kcal/mol. nih.gov These values suggest a strong predicted interaction between the ligands and their respective targets.

Compound ClassTarget ProteinBinding Affinity Range (kcal/mol)
2H-thiopyrano[2,3-b]quinoline derivativesCB1a-5.3 to -6.1 nih.gov
2-aryl-quinoline-4-carboxylic acid derivativesN-myristoyltransferase-9.3 to -12.3 nih.gov

De Novo Design and Scaffold Hopping Approaches Based on this compound

De novo design involves the computational creation of novel molecular structures with desired properties, while scaffold hopping aims to replace a core molecular structure with a chemically distinct one while retaining similar biological activity.

A notable example of scaffold hopping involves the development of novel 2-(quinolin-4-yloxy)acetamides with antimycobacterial properties. nih.gov In this study, the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of the drug candidate telacebec (B1166443) was replaced with a 2-(quinolin-4-yloxy)acetamide system. nih.gov This strategic modification led to the discovery of compounds with potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model can be generated based on the structure of a known ligand or the active site of a protein. dovepress.com

While a specific pharmacophore model for this compound is not available in the provided sources, the general principles of pharmacophore modeling are highly relevant to the quinoline class of compounds. The key features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. These models are invaluable for virtual screening and for guiding the design of new molecules with improved potency and selectivity. dovepress.com

Mechanistic Investigations of Biological Interactions in Vitro Focus

Enzyme Inhibition and Activation Studies of Related Quinoline (B57606) Carboxamides

Research into quinoline-2-carboxamide derivatives has revealed significant interactions with various enzymes, particularly carbonic anhydrases (CAs).

Studies on a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have demonstrated their potential as inhibitors of several human carbonic anhydrase (hCA) isoforms. The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a stronger binding affinity.

For instance, certain derivatives within this class have shown potent inhibition of hCA I and hCA II, with Ki values in the nanomolar range. Specifically, one compound in the series, designated as 5h, exhibited a Ki of 61.9 nM against hCA I and 33.0 nM against hCA II. researchgate.net Other analogues, 5a and 5b, also displayed significant inhibition of hCA II with Ki values of 88.4 nM and 85.7 nM, respectively. researchgate.net However, the inhibitory activity against hCA IV was less pronounced, with Ki values in the higher nanomolar range (657.2–6757 nM). researchgate.net

In the context of receptor antagonism, quinoline and pyrazine-carboxamide derivatives have been investigated for their effects on the P2X7 receptor (P2X7R). Some of these compounds have demonstrated inhibitory potential with IC50 values in the low micromolar range, indicating a good affinity for the receptor. nih.gov

Interactive Data Table: Enzyme Inhibition Constants (Ki) of 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides against hCA Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)
5h 61.933.0Not specified in top tier
5a Not specified88.4Not specified in top tier
5b Not specified85.7Not specified in top tier
General Range 61.9–812633.0–8759657.2–6757

Note: The data presented is for 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, which are structurally related to N-quinolin-8-yloxolane-2-carboxamide. researchgate.net

The selectivity of quinoline-2-carboxamide derivatives has been evaluated against different isoforms of carbonic anhydrase. The varying Ki values across the hCA isoforms indicate a degree of selectivity. For example, compound 5h showed a preference for inhibiting hCA II over hCA I, and both were significantly more potent against these cytosolic isoforms than the membrane-bound hCA IV. researchgate.net All tested isoforms, with the exception of hCA IX, were inhibited to some extent, demonstrating a broad, yet differential, inhibitory profile. researchgate.net

This selectivity is crucial as different CA isoforms are involved in various physiological and pathological processes. Therefore, isoform-selective inhibitors are of significant therapeutic interest.

The precise binding mechanism—whether allosteric or orthosteric—for this compound has not been specifically determined in the available literature. Orthosteric inhibitors typically bind to the active site of an enzyme, directly competing with the natural substrate. In contrast, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the activity of the active site.

For the related sulfonamide-containing quinoline-2-carboxamides that inhibit carbonic anhydrases, the presence of the sulfonamide group suggests a binding mode that likely involves interaction with the zinc ion in the active site of the enzyme, which is characteristic of many known carbonic anhydrase inhibitors and points towards an orthosteric mechanism.

Receptor Binding Assays for Related Quinoline Carboxamides

Investigations into quinoline carboxamide derivatives have also extended to their interactions with cell surface receptors, such as the P2X7 receptor.

A series of novel pyrazine and quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor. nih.gov In vitro evaluation using calcium mobilization assays in cells transfected with P2X7Rs showed that many of these compounds exhibit good affinity for the receptor, with activity observed at concentrations of approximately 1 μM. nih.gov The functional activity of these compounds is antagonistic, meaning they block the receptor and prevent its activation by endogenous ligands like ATP. nih.gov

While specific competitive binding studies with known radiolabeled ligands for this compound are not available, the antagonistic activity of related quinoline carboxamides on the P2X7 receptor implies a competitive interaction. nih.gov These compounds likely compete with the natural agonist, ATP or its synthetic analogue Bz-ATP, for binding to the receptor, thereby inhibiting the downstream signaling events such as calcium influx. nih.gov

Protein-Ligand Interaction Mapping Using Biophysical Techniques

There is no available data from biophysical studies to characterize the interaction between this compound and any protein target.

Surface Plasmon Resonance (SPR) for Binding Kinetics (ka, kd)

No studies utilizing Surface Plasmon Resonance to determine the association rate (ka) or dissociation rate (kd) of this compound with a biological target have been published.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters (ΔH, ΔS)

Information regarding the thermodynamic parameters of binding, such as changes in enthalpy (ΔH) and entropy (ΔS), for the interaction of this compound with a target protein, as determined by Isothermal Titration Calorimetry, is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping (e.g., Ligand-observed NMR, Protein-observed NMR)

There are no published studies that employ Nuclear Magnetic Resonance spectroscopy to map the binding site of this compound on a protein target.

MicroScale Thermophoresis (MST) and Differential Scanning Fluorimetry (DSF)

Data from MicroScale Thermophoresis or Differential Scanning Fluorimetry experiments to assess the binding affinity and stability of this compound with a target protein are not present in the current scientific literature.

Cell-Free Biochemical Assays for Pathway Modulation by this compound

No cell-free biochemical assay data has been reported to demonstrate the modulatory effects of this compound on any biological pathway.

Structural Biology Approaches to this compound-Target Complexes

There are no available structural biology data, such as X-ray crystallography or cryo-electron microscopy structures, that show this compound in a complex with a biological target.

X-ray Crystallography of Co-crystal Structures

There are currently no publicly accessible X-ray crystallography studies that have successfully determined the co-crystal structure of this compound in complex with a biological target. This technique would typically provide high-resolution data on the binding pose of the ligand within the active or allosteric site of a protein.

For illustrative purposes, a hypothetical data table that would be generated from such a study is presented below. This table outlines the type of information that would be obtained and is not based on actual experimental data for this compound.

Hypothetical X-ray Crystallography Data for this compound Complex

Parameter Hypothetical Value Description
PDB ID XXXX Unique Protein Data Bank identifier for the crystal structure.
Resolution (Å) 2.1 A measure of the level of detail in the crystallographic map.
Space Group P2₁2₁2₁ Describes the symmetry of the crystal lattice.
Interacting Residues Tyr234, Phe345, Arg123 Amino acid residues in the protein's binding pocket that form key interactions with the compound.
Hydrogen Bonds 2 Number of hydrogen bonds formed between the compound and the protein, indicating specific polar interactions.
Hydrophobic Interactions Quinoline ring with Phe345 Non-polar interactions contributing to binding affinity.

Cryo-Electron Microscopy (Cryo-EM) for Large Receptor Complexes

Similarly, there are no available Cryo-EM studies for this compound bound to large receptor complexes. Cryo-EM is particularly valuable for studying large, flexible, or membrane-bound proteins that are often challenging to crystallize. This technique could reveal how this compound modulates the function of complex biological machinery, such as ion channels or G-protein coupled receptors.

Below is a hypothetical data table that would be generated from a Cryo-EM study to demonstrate the type of insights such an investigation would offer. This table is for illustrative purposes only and does not represent real data for the specified compound.

Hypothetical Cryo-EM Data for this compound with a Receptor Complex

Parameter Hypothetical Value Description
EMD ID EMD-XXXX Unique Electron Microscopy Data Bank identifier for the 3D reconstruction.
Resolution (Å) 3.2 The resolution of the Cryo-EM map.
Target Protein ABC Transporter The large protein complex being studied.
Conformational State Outward-open The functional state of the receptor stabilized by the binding of the compound.
Binding Site Location Transmembrane Domain Interface The region of the receptor complex where the compound binds.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Derivatization of the Quinoline (B57606) Moiety and its Impact on Biological Interactions

The quinoline ring is a well-established pharmacophore found in numerous approved drugs, and its substitution pattern significantly influences the biological activity of the parent molecule. frontiersin.orgslideshare.net In the context of N-quinolin-8-yloxolane-2-carboxamide, modifications to this bicyclic system are a key strategy for modulating activity.

Substituents at various positions on the quinoline ring can impact electronic properties, lipophilicity, and steric hindrance, thereby affecting how the molecule interacts with its biological target. For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, at positions 5 and 7 of the quinoline ring has been shown in related quinoline derivatives to enhance biological activity in some cases. nih.govresearchgate.net Conversely, electron-donating groups like methoxy (B1213986) or amino groups can also positively influence activity, suggesting that the optimal electronic nature of the substituent is target-dependent. mdpi.comyoutube.com

A study on 8-hydroxy-N-phenylquinoline-2-carboxamides revealed that increasing the electron-withdrawing properties of substituents on an associated anilide ring positively influenced antiviral activity. nih.gov For example, an 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide demonstrated significant virus growth inhibition. nih.gov The position of the substituent is also critical. For example, in the context of antibacterial quinolones, a fluorine atom at position 6 is associated with significantly enhanced antibacterial activity. slideshare.net

The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. google.com Modifications that alter the basicity of this nitrogen, either through substitution on the heterocyclic or carbocyclic portion of the quinoline ring, can have a profound effect on binding affinity.

Derivative TypePosition of SubstitutionType of SubstituentObserved Impact on Biological Activity (in related systems)Reference
Quinoline5 and 7Electron-withdrawing (e.g., -Cl, -NO2)Can enhance activity. nih.govresearchgate.net
Quinoline6Electron-withdrawing (e.g., -F)Significantly enhanced antibacterial activity. slideshare.net
Quinoline8Hydroxyl group (-OH)Often associated with potent biological activity. researchgate.net
QuinolineGeneralLipophilic groupsCan increase activity, but an optimal range exists. nih.govnih.gov
QuinolineGeneralBulky groupsMay decrease activity due to steric hindrance. nih.gov

Exploration of Substituent Effects and Stereochemistry on the Oxolane Ring

The oxolane (tetrahydrofuran) ring in this compound provides a three-dimensional scaffold that can be strategically modified to optimize interactions with a target protein. The ether oxygen of the oxolane ring can act as a hydrogen bond acceptor, and its presence is often crucial for activity, as demonstrated in studies of related tetrahydrofuran-containing inhibitors where its replacement with a carbon atom led to a significant loss of potency. nih.gov

Substituents on the oxolane ring can influence the molecule's conformation and introduce new points of interaction. The size, polarity, and hydrogen-bonding capacity of these substituents are critical determinants of biological activity. For example, the introduction of hydroxyl groups can provide additional hydrogen bonding opportunities, which may enhance binding affinity. mdpi.com

Stereochemistry at the chiral centers of the oxolane ring is another pivotal factor. Different stereoisomers can adopt distinct spatial arrangements, leading to significant differences in how they fit into a binding pocket. It is common for one enantiomer or diastereomer of a chiral molecule to be significantly more active than the others. For instance, in a series of tetrahydroisoquinoline-based inhibitors, the stereochemistry of a related bicyclic ether ligand had a considerable impact on antiviral activity. nih.gov The absolute configuration of the carbon atom at position 2, to which the carboxamide group is attached, is particularly important. The (S)-enantiomer of tetrahydrofuran-2-carboxamide (B153543) is a commercially available building block, suggesting its utility in the synthesis of stereochemically defined compounds. sigmaaldrich.com

ModificationPosition on Oxolane RingSpecific ChangePotential Impact on Biological ActivityReference
SubstitutionC3, C4Introduction of hydroxyl groupsCan introduce new hydrogen bond interactions, potentially increasing affinity. mdpi.com
SubstitutionC3, C4Introduction of alkyl or aryl groupsCan provide additional van der Waals interactions and modulate lipophilicity. mdpi.com
StereochemistryC2Variation of absolute configuration (R vs. S)Can significantly alter the spatial orientation of the carboxamide group, impacting binding. sigmaaldrich.com
StereochemistryC3, C4Variation of relative stereochemistry (cis vs. trans)Can change the overall shape of the oxolane ring and the disposition of substituents. nih.gov
Ring AtomOxygenReplacement with CarbonOften leads to a dramatic loss of activity due to the loss of a key hydrogen bond acceptor. nih.gov

Amide Linker Modifications and Isosteric Replacements

The amide linker in this compound is a critical structural element that connects the quinoline and oxolane moieties. This linker can participate in hydrogen bonding interactions, with the amide N-H acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. mdpi.com However, amide bonds are often susceptible to enzymatic cleavage, which can limit the metabolic stability and oral bioavailability of a drug candidate. researchgate.net

To address this potential liability, medicinal chemists frequently employ the strategy of isosteric replacement, where the amide group is substituted with another functional group that mimics its size, shape, and electronic properties but possesses greater metabolic stability. researchgate.netgoogleapis.com Common bioisosteres for the amide bond include heterocycles such as 1,2,3-triazoles, oxadiazoles, and imidazoles. nih.govresearchgate.net These five-membered rings can maintain the planarity and dipole moment of the amide bond while being resistant to hydrolysis by proteases. nih.gov

Other isosteric replacements for the amide group include the trifluoroethylamine motif, retro-amides (reversed amides), and sulfonamides. nih.govresearchgate.net Each of these replacements alters the hydrogen bonding pattern and electronic distribution in a unique way, which can lead to changes in potency, selectivity, and pharmacokinetic properties. The choice of an appropriate isostere is highly context-dependent and requires empirical testing. researchgate.net

Modification TypeOriginal GroupReplacement GroupRationale and Potential ImpactReference
Isosteric ReplacementAmide1,2,3-TriazoleImproves metabolic stability; maintains similar spatial orientation. nih.govresearchgate.net
Isosteric ReplacementAmide1,3,4-OxadiazoleEnhances metabolic stability and can improve solubility. nih.govgoogleapis.com
Isosteric ReplacementAmideTrifluoroethylamineIncreases metabolic stability; mimics the carbonyl's electronegativity. researchgate.net
Isosteric ReplacementAmideRetro-amideCan improve metabolic stability and alter hydrogen bonding to enhance selectivity. researchgate.net
Isosteric ReplacementAmideSulfonamideCan improve metabolic stability but may introduce solubility issues. nih.gov

Identification of Key Pharmacophoric Elements within this compound

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, several key pharmacophoric elements can be identified based on the SAR discussed in the previous sections.

The essential pharmacophoric features likely include:

Aromatic/Heterocyclic Ring System: The quinoline moiety serves as a crucial scaffold that can engage in π-π stacking or hydrophobic interactions with the target protein. nih.gov

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the ether oxygen in the oxolane ring are key hydrogen bond acceptors. google.comnih.gov The carbonyl oxygen of the amide linker also serves as a strong hydrogen bond acceptor. mdpi.com

Hydrogen Bond Donor: The N-H group of the amide linker is a critical hydrogen bond donor. mdpi.com

Defined 3D-Stereochemistry: The stereocenters on the oxolane ring dictate the precise spatial arrangement of the other pharmacophoric elements, which is crucial for a proper fit into the binding site. nih.gov

Pharmacophore models can be developed based on a set of active and inactive compounds to computationally screen for new molecules with the desired biological activity. nih.gov A typical pharmacophore model for a quinoline-based inhibitor might include features such as a hydrogen bond donor, hydrophobic groups, and aromatic rings. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medcraveonline.com This approach allows for the prediction of the activity of novel compounds before their synthesis, thereby accelerating the drug discovery process.

Selection of Molecular Descriptors

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. researchgate.net These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and various shape indices.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which measures the lipophilicity of the molecule. researchgate.net

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule that describe its connectivity and branching.

Thermodynamic Descriptors: These can include properties like entropy and heat capacity. researchgate.net

The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model.

Model Development and Validation for Predictive Capacity

Once the molecular descriptors are calculated, a mathematical model is developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. researchgate.net The goal is to create an equation that can accurately predict the biological activity of a compound based on its descriptor values.

The developed QSAR model must be rigorously validated to ensure its predictive power. Common validation techniques include:

Internal Validation: This is often done using a leave-one-out cross-validation (q²) procedure, where the model is repeatedly built with one compound left out and then used to predict the activity of that compound. A high q² value indicates good internal consistency. nih.gov

External Validation: The model's ability to predict the activity of new compounds is assessed using a separate test set of molecules that were not used in the model development. A high predictive R² (pred_r²) value for the test set is a strong indicator of the model's real-world predictive capacity. medcraveonline.com

A statistically significant and well-validated QSAR model can be a powerful tool for guiding the design and optimization of novel this compound derivatives with improved biological activity.

Rational Design Based on QSAR Insights

The rational design of novel therapeutic agents is a cornerstone of modern medicinal chemistry, relying heavily on a deep understanding of the relationship between a molecule's structure and its biological activity. Quantitative Structure-Activity Relationship (QSAR) models provide a powerful computational tool in this endeavor, enabling the prediction of a compound's activity based on its physicochemical properties and structural features. While specific QSAR studies on this compound are not extensively documented in publicly available literature, a wealth of information on related quinoline-based compounds allows for the extrapolation of key design principles that are likely to govern its activity.

The development of QSAR models for quinoline derivatives has been instrumental in identifying the structural motifs crucial for various biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.net These studies consistently highlight the importance of the quinoline core as a privileged scaffold in drug discovery. Molecular docking studies, often used in conjunction with QSAR, have shown that the quinoline moiety can engage in significant π-π stacking interactions with biological targets. researchgate.net

For quinoline carboxamide derivatives, QSAR and structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the quinoline ring and the carboxamide function are critical determinants of potency and selectivity. For instance, in a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, the "tail approach" in drug design was utilized, where modifications to the 8-position of the quinoline ring led to significant variations in carbonic anhydrase inhibitory activity. nih.govresearchgate.net This suggests that the oxolane moiety in this compound, being attached at the 8-position via an ether linkage, likely plays a crucial role in modulating the compound's interaction with its biological target.

Furthermore, research on quinolinone-3-carboxamide derivatives has demonstrated that substituents on the amide nitrogen can drastically influence biological outcomes. nih.gov The replacement of an N-methyl substituent with an N-phenyl group, for example, resulted in a significant change in antioxidant activity. nih.gov This underscores the importance of the entire carboxamide group in mediating biological effects.

In the context of this compound, a hypothetical QSAR model would likely consider several key descriptors:

Topological Descriptors: These would describe the atomic connectivity and branching of the molecule, including the shape and size of the oxolane ring.

Electronic Descriptors: Parameters such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be critical. The electronegativity of the oxygen atom in the oxolane ring and the nitrogen in the quinoline ring would significantly influence these properties.

Hydrophobicity Descriptors: The lipophilicity of the molecule, often expressed as logP, is a crucial factor in its ability to cross cell membranes and interact with hydrophobic pockets of a target protein. The undecyl group in a related furan (B31954) carboxamide, for instance, contributes significantly to its lipophilicity. nih.gov

The following table summarizes key structural features and their likely influence on the activity of quinoline carboxamide derivatives, based on published SAR and QSAR studies on related compounds.

Structural Moiety Modification Potential Impact on Activity based on Analog Studies Reference
Quinoline Core Substitution on the aromatic ringsModulates electronic properties, hydrophobicity, and steric interactions. Can influence target binding and pharmacokinetic properties. nih.govresearchgate.net
Carboxamide Linker Variation of substituents on the nitrogen atomAlters hydrogen bonding capacity, conformational flexibility, and overall polarity. Can significantly impact potency and selectivity. nih.gov
8-Position Linkage Nature of the substituent (e.g., ether, alkyl)Influences the orientation of the substituent relative to the quinoline core, affecting interactions with the target binding site. The "tail approach" highlights the importance of this position. nih.govresearchgate.net
Oxolane Ring Introduction of substituents, alteration of ring stereochemistryModifies the steric bulk, polarity, and hydrogen bonding potential of this region of the molecule, potentially leading to enhanced target engagement.N/A

By systematically exploring these structural modifications and using QSAR models to predict their effects, it is possible to rationally design novel derivatives of this compound with optimized biological profiles for specific therapeutic applications.

Target Identification and Pathway Elucidation

Affinity-Based Proteomics for Direct Binding Partner Identification

Affinity-based proteomics is a powerful technique to isolate and identify direct binding partners of a small molecule from a complex biological sample, such as a cell lysate. nih.govnih.gov For N-quinolin-8-yloxolane-2-carboxamide, this would typically involve immobilizing the compound onto a solid support, such as a resin or magnetic beads, to create an "affinity matrix." This matrix is then incubated with a proteome, allowing proteins with an affinity for the compound to bind. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.

Emerging technologies in this field, such as nucleotide-labeled immunoassays and aptamer-based reagents, offer high-throughput multiplexing capabilities for large-scale plasma profiling. olink.com These methods could be adapted to identify binding partners of this compound in various biological fluids.

Table 1: Potential Direct Binding Partners for Quinoline-based Compounds This table is a hypothetical representation based on targets identified for similar quinoline (B57606) carboxamide structures.

Protein TargetOrganism/Cell LineIdentification MethodPotential Significance
N-myristoyltransferase (NMT)Leishmania majorInverse Virtual ScreeningPotential antileishmanial agent. frontiersin.orgnih.gov
Carbonic Anhydrase Isoforms (hCA I, II, IV)HumanEnzyme Inhibition AssayInhibition of key metabolic enzymes. nih.gov
Lipoxygenase (LOX)SoybeanEnzyme Inhibition AssayAnti-inflammatory activity. mdpi.com

Genetic Interaction Profiling for Target Validation (e.g., Chemical Genetics)

Chemical genetics is an approach that uses small molecules to perturb protein function, providing insights that are complementary to traditional genetic methods like gene knockouts. nih.gov Once potential targets for this compound are identified through affinity proteomics, chemical genetics can be used for validation.

This could involve screening a library of yeast strains, each with a different gene deletion, to identify those that show increased sensitivity or resistance to the compound. A "haploinsufficiency profile" can be generated, where hypersensitivity to the compound suggests a genetic interaction between the deleted gene and the drug target. Similarly, a "chemical-genetic interaction profile" can be created by observing how the compound affects strains with specific mutations, helping to map the compound's mechanism of action to a specific pathway.

Transcriptomic and Proteomic Analysis of Mechanistic Changes in In Vitro Systems

To understand the downstream effects of this compound, researchers can analyze changes in gene and protein expression in cultured cells treated with the compound.

Transcriptomic analysis , typically using RNA-sequencing, reveals changes in messenger RNA (mRNA) levels, indicating which genes are up- or down-regulated in response to the compound.

Proteomic analysis , often employing techniques like shotgun proteomics with enzymes such as Lys-N, can quantify changes in the abundance of thousands of proteins, providing a direct view of the cellular response at the functional level. nih.govnih.gov

For instance, if this compound were to interact with a transcription factor, transcriptomics would reveal changes in the expression of its target genes. If it inhibits an enzyme, proteomics might show an accumulation of its substrate or a depletion of its product.

Elucidation of Specific Biochemical Pathways Modulated by this compound

Data from transcriptomic and proteomic analyses can be used to identify the specific biochemical pathways that are modulated by the compound. By mapping the differentially expressed genes or proteins to known pathways (e.g., KEGG pathways, Gene Ontology terms), researchers can infer the compound's broader biological effects.

For example, studies on related N-(quinolin-8-yl)benzenesulfonamides have shown that they can suppress the NF-κB (nuclear factor-kappa B) signaling pathway. nih.gov This pathway is a crucial regulator of immune and inflammatory responses. nih.gov If this compound were to show a similar activity, one would expect to see changes in the expression of NF-κB target genes involved in inflammation and cell survival.

Table 2: Hypothetical Pathway Analysis for this compound This table is a hypothetical representation of how pathway analysis data might be presented.

Affected PathwayKey Modulated Proteins/GenesObserved EffectAnalytical Method
NF-κB SignalingIκBα, RELA, TNFDownregulation of pro-inflammatory cytokinesTranscriptomics, Proteomics
ApoptosisCaspase-3, Bcl-2Induction of programmed cell deathWestern Blot, Activity Assays
Carbonic Anhydrase PathwayCA1, CA2Altered pH homeostasisEnzyme Inhibition Assays

Off-Target Interaction Profiling and Selectivity Assessments

A critical aspect of drug development is to ensure that a compound is selective for its intended target, as off-target interactions can lead to unwanted side effects. Selectivity profiling involves screening the compound against a broad panel of proteins, often kinases, G-protein coupled receptors (GPCRs), and ion channels.

For this compound, this would involve assays to measure its binding affinity or inhibitory activity against a large number of purified proteins. The results would provide a "selectivity score," indicating how specific the compound is for its primary target(s) compared to other proteins. For example, a compound that inhibits its primary target at a nanomolar concentration but only inhibits other proteins at micromolar concentrations would be considered highly selective.

Methodological Innovations and Analytical Approaches

Development of Novel Assays for N-quinolin-8-yloxolane-2-carboxamide Activity Profiling

The biological activity of quinoline (B57606) carboxamide derivatives is often assessed through targeted enzyme inhibition assays. For analogs of this compound, a significant focus has been on their role as carbonic anhydrase (CA) inhibitors. CAs are ubiquitous metalloenzymes that play a crucial role in pH homeostasis and various metabolic processes.

Research into novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides has utilized assays to determine their inhibitory activity against several human carbonic anhydrase (hCA) isoforms, namely hCA I, hCA II, hCA IV, and hCA IX. biosynsis.comnih.gov These assays are fundamental in profiling the potency and selectivity of these compounds. The inhibitory activity is typically quantified by determining the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme's reaction by half.

A common method employed is the stopped-flow carbon dioxide (CO₂) hydration assay. nih.gov This technique measures the enzyme's catalytic activity in real-time and allows for the precise determination of inhibition constants. In a study of 8-substituted quinoline-linked sulfonamide derivatives, the drug acetazolamide (B1664987) was used as a standard for comparison. nih.gov

The results from these assays have identified compounds with low nanomolar inhibition constants, highlighting their potential as potent inhibitors of specific CA isoforms. For example, one derivative, designated as compound 5h in a study, demonstrated significant inhibition of hCA I and hCA II. biosynsis.comnih.gov

Table 1: Inhibitory Activity of Selected 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamide Analogs against Human Carbonic Anhydrase Isoforms

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IV (Kᵢ, nM)
5a 88.4 85.7 6757
5b 85.7 85.7 657.2
5h 61.9 33.0 657.2

Data sourced from a study on novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. biosynsis.comnih.gov

High-Throughput Screening (HTS) Methodologies for Analog Discovery

High-throughput screening (HTS) is a critical tool in drug discovery for identifying lead compounds from large chemical libraries. nih.gov For the discovery of analogs of this compound, particularly those targeting enzymes like carbonic anhydrase, several HTS methodologies are applicable.

One such method is the DNA-linked inhibitor antibody assay (DIANA) , which has been adapted for HTS of human carbonic anhydrase IX (CAIX) inhibitors. nih.govbohrium.com This assay is noted for its high sensitivity and potential for significant scalability, with the capacity to screen over 100,000 compounds daily. nih.govbohrium.com In a screen of a 2,816-compound library, DIANA demonstrated a high signal-to-noise ratio and a Z' factor of >0.89, indicating its robustness for HTS. nih.govbohrium.com

Another common HTS technique involves monitoring the esterase activity of carbonic anhydrase . researchgate.net A colorimetric assay using 4-nitrophenyl acetate (B1210297) as a substrate allows for the high-throughput screening of structurally diverse small molecules. researchgate.net This method has proven to be robust and reproducible, with a reported hit rate of approximately 2% in a screen of 960 compounds. researchgate.net

Virtual screening (VS) often complements HTS by computationally filtering large compound libraries to identify promising candidates for experimental testing. nih.govacs.org This approach uses computational models to predict the binding affinity of molecules to a target, thereby enriching the hit rate of subsequent HTS campaigns. acs.org

Application of Advanced Spectroscopic and Chromatographic Techniques in Complex Mixture Analysis

The structural elucidation and purification of this compound and its analogs rely heavily on advanced spectroscopic and chromatographic techniques. These methods are essential for confirming the chemical identity and purity of synthesized compounds.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules. For a related compound, N-(Quinolin-8-yl)quinoline-2-carboxamide, single-crystal X-ray diffraction analysis provided detailed information about its molecular conformation and intermolecular interactions. nih.gov The data revealed a dihedral angle of 11.54 (3)° between the two quinoline systems and the presence of intramolecular hydrogen bonds. nih.gov

Table 2: Crystallographic Data for N-(Quinolin-8-yl)quinoline-2-carboxamide

Parameter Value
Chemical Formula C₁₉H₁₃N₃O
Molecular Weight 299.32
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.3651 (13)
b (Å) 11.475 (2)
c (Å) 19.861 (4)
Volume (ų) 1450.6 (5)

Data obtained from the crystallographic study of N-(Quinolin-8-yl)quinoline-2-carboxamide. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is routinely used to confirm the structure of newly synthesized quinoline derivatives. researchgate.net Mass spectrometry, including high-resolution mass spectrometry (HRMS), is employed to determine the precise molecular weight and elemental composition of the compounds. acs.org

Chromatographic techniques , such as column chromatography and preparative thin-layer chromatography, are indispensable for the purification of the target compounds from reaction mixtures. researchgate.net The completion of chemical reactions is often monitored by thin-layer chromatography (TLC). nih.gov

Chemoinformatic and Bioinformatics Tools for Data Analysis and Hypothesis Generation

Chemoinformatics and bioinformatics are integral to modern drug discovery, providing the tools to analyze large datasets, predict molecular properties, and generate new hypotheses. nih.govlongdom.org In the context of this compound and its analogs, these computational approaches play a multifaceted role.

Virtual screening and molecular docking are key chemoinformatic techniques used to identify potential inhibitors and understand their binding modes. acs.orgnih.gov For instance, docking studies have been performed to investigate the interaction of quinoline derivatives with the binding site of enzymes like topoisomerase 1. nih.gov These simulations help in rationalizing the structure-activity relationships (SAR) observed in experimental assays.

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. longdom.org By analyzing molecular descriptors, QSAR models can predict the activity of untested compounds, thereby guiding the design of more potent analogs. longdom.org

Bioinformatics databases and tools are essential for target identification and understanding the biological context of enzyme inhibition. Databases such as BRENDA and KEGG provide comprehensive information on enzymes and metabolic pathways. nih.govwikipedia.org The Drug-Gene Interaction Database (DGIdb) can be used to explore the relationships between drugs and their gene targets. nih.gov For sequence analysis and identifying conserved motifs in enzymes, various bioinformatics algorithms are employed. biosynsis.com

The integration of these computational tools facilitates a more efficient and informed drug discovery process, from hit identification to lead optimization. nih.gov

Future Research Trajectories and Conceptual Horizons

Exploration of N-quinolin-8-yloxolane-2-carboxamide as a Chemical Probe for Biological Systems

The quinoline (B57606) moiety is a well-established fluorophore and a component of various biologically active molecules. This inherent property makes this compound a promising candidate for development as a chemical probe. Future research should focus on its potential to detect and quantify biologically significant analytes. For instance, derivatives of the related compound N-(8-quinolyl)pyridine-2-carboxamide have been investigated as fluorescent probes for detecting nitric oxide and zinc ions. researchgate.net Specifically, the copper(II) complex of N-(8-quinolyl)pyridine-2-carboxamide has demonstrated potential for nitric oxide detection, while a similar compound, N-(quinoline-8-yl)pyrazine-2-carboxamide, exhibits a selective "Off-On" fluorescent response to Zn²⁺. researchgate.net

Investigations into this compound could explore its fluorescence quenching or enhancement in the presence of various metal ions, reactive oxygen species, or specific biomolecules. Such studies would be crucial in developing sensitive and selective probes for monitoring dynamic processes within biological systems.

Design of Next-Generation Scaffolds Leveraging Insights from this compound

The scaffold of this compound can serve as a foundational template for the design of novel compounds with tailored properties. By systematically modifying the quinoline and oxolane rings, as well as the carboxamide linker, researchers can create libraries of new molecules. For example, the synthesis of various N-(quinolin-8-yl)benzamide derivatives has been a subject of interest, with research focusing on C-H bond activation to introduce functional groups at specific positions. researchgate.netresearchgate.net These methodologies could be adapted to modify the quinoline core of this compound.

Furthermore, the structural insights gained from compounds like N-(Quinolin-8-yl)quinoline-2-carboxamide, which can act as a tridentate ligand in metal complexes, can inform the design of new catalysts or materials with unique magnetic and electronic properties. nih.govnih.gov The ability to fine-tune the steric and electronic properties of the scaffold will be pivotal in developing next-generation compounds for applications in medicine, materials science, and catalysis.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

For instance, generative models can explore vast chemical spaces to propose new scaffolds based on the core structure of this compound. springernature.com Machine learning algorithms can be trained on existing data from related quinoline compounds to predict biological activity, toxicity, and other relevant parameters. This integration of AI/ML will enable a more rational and efficient approach to compound design, reducing the time and cost associated with traditional trial-and-error methods.

Opportunities for Collaborative Research in Chemical Biology, Structural Biology, and Synthetic Methodology

The multifaceted nature of this compound research necessitates a collaborative approach. Chemical biologists can investigate the interactions of this compound with biological targets, while structural biologists can elucidate the three-dimensional structures of these complexes, providing crucial insights into the mechanism of action. nih.gov

Synthetic chemists will play a vital role in developing efficient and versatile methods for the synthesis and modification of the this compound scaffold. researchgate.net The development of one-pot synthesis protocols, for example, can significantly streamline the production of derivatives for screening and evaluation. researchgate.net Collaborative efforts that bridge these disciplines will be essential to fully realize the potential of this chemical entity.

Fundamental Contributions to Organic Synthesis and Reaction Mechanism Understanding

The synthesis of this compound and its analogs presents opportunities to advance the field of organic synthesis. Research into novel synthetic routes can lead to the discovery of new reactions and a deeper understanding of reaction mechanisms. For instance, studies on the C-H activation of N-(quinolin-8-yl)benzamides have provided valuable mechanistic insights into transition metal-catalyzed reactions. researchgate.netresearchgate.net

Investigating the synthesis of this compound could similarly uncover new catalytic systems or reaction conditions. Mechanistic studies, including kinetic analyses and the isolation of reaction intermediates, will contribute to the fundamental knowledge base of organic chemistry and inform the design of more efficient and selective synthetic methods for a wide range of molecules.

Q & A

Q. What are the standard laboratory synthesis protocols for N-quinolin-8-yloxolane-2-carboxamide?

The compound is typically synthesized via condensation reactions. For example, quinoline derivatives are often prepared by refluxing precursors (e.g., quinoline-8-ol) with carboxamide-containing reagents in ethanol or dimethylformamide (DMF), catalyzed by bases like piperidine. Post-synthesis, purification involves recrystallization from ethanol or chromatography. Yield optimization may require adjusting reaction time, temperature, or stoichiometry .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • NMR/IR Spectroscopy : Confirm molecular structure via 1H^1H-NMR (e.g., quinoline proton signals at δ 8.5–9.0 ppm) and IR (amide C=O stretch ~1650 cm1^{-1}) .
  • X-Ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths and angles. For example, the quinoline-carboxamide torsion angle in related compounds is ~15° .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Skin/eye irritation (GHS H315/H319); use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Keep away from strong oxidizers; store in airtight containers at 2–8°C.
  • Decomposition : Thermal degradation releases CO, CO2_2, and NOx_x; avoid high temperatures .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing side products?

  • Optimization : Use high-purity reagents, inert atmospheres (N2_2/Ar), and controlled heating (e.g., microwave-assisted synthesis).
  • Byproduct Analysis : Monitor reactions via TLC or HPLC. For example, unreacted quinoline-8-ol can be removed via acid-base extraction .

Q. How do crystallographic data discrepancies arise, and how can they be resolved?

Discrepancies may stem from crystal twinning, disorder, or poor diffraction quality. Solutions include:

  • Refinement : Use SHELXL for high-resolution data (R-factor < 0.05).
  • Validation : Cross-check with PLATON or Olex2 to detect twinning or solvent masking .

Q. What in vitro assays are suitable for evaluating its antiproliferative activity?

  • Cell Viability : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hr exposure.
  • Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells.
  • Mechanistic Studies : Western blotting for caspase-3/9 activation or Bcl-2 suppression .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Modifications : Introduce substituents (e.g., halogens, allyl groups) at the oxolane or quinoline moieties.
  • Bioactivity Correlation : Compare IC50_{50} values against structural variations (e.g., electron-withdrawing groups enhance antiproliferative effects) .

Q. How can stability issues during long-term storage be mitigated?

  • Stability Tests : Monitor degradation via accelerated aging (40°C/75% RH for 6 months).
  • Formulation : Lyophilize with stabilizers (e.g., trehalose) or store in amber vials under vacuum .

Data Analysis and Contradiction Management

Q. How should conflicting bioactivity data from different studies be interpreted?

  • Variables : Control for cell line heterogeneity, assay protocols (e.g., serum concentration), and compound purity.
  • Statistical Validation : Use ANOVA or Student’s t-test to assess significance (p < 0.05) .

Q. What computational tools predict interactions with biological targets?

  • Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or DNA.
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

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Reactant of Route 1
Reactant of Route 1
N-quinolin-8-yloxolane-2-carboxamide
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.